molecular formula C19H24N2O4S B248812 2-THIENYL[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE

2-THIENYL[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE

Cat. No.: B248812
M. Wt: 376.5 g/mol
InChI Key: NEZIKXFDRXMGMM-UHFFFAOYSA-N
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Description

2-THIENYL[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a thiophene ring, a piperazine ring, and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-THIENYL[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the piperazine intermediate reacts with a trimethoxybenzyl halide.

    Incorporation of the Thiophene Ring: The thiophene ring is usually introduced through a Friedel-Crafts acylation reaction, where the piperazine derivative reacts with a thiophene carboxylic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-THIENYL[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at various functional groups, such as the carbonyl group, to form alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene and trimethoxyphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated derivatives of the thiophene or trimethoxyphenyl rings.

Scientific Research Applications

2-THIENYL[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-THIENYL[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may inhibit enzyme activity by binding to the catalytic site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • Thiophen-2-yl-[4-(phenylmethyl)piperazin-1-yl]methanone
  • Thiophen-2-yl-[4-(methoxyphenyl)piperazin-1-yl]methanone
  • Thiophen-2-yl-[4-(chlorophenyl)piperazin-1-yl]methanone

Uniqueness

2-THIENYL[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is unique due to the presence of the trimethoxyphenyl group, which can enhance its pharmacological properties by increasing its lipophilicity and ability to cross biological membranes. This structural feature may also contribute to its specificity and potency in interacting with molecular targets.

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H24N2O4S/c1-23-15-7-6-14(17(24-2)18(15)25-3)13-20-8-10-21(11-9-20)19(22)16-5-4-12-26-16/h4-7,12H,8-11,13H2,1-3H3

InChI Key

NEZIKXFDRXMGMM-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CS3)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CS3)OC)OC

Origin of Product

United States

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